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Introduction
The synthesis of ketones is a cornerstone of organic chemistry, with broad applications in the

pharmaceutical and materials science industries. Traditional methods often rely on the use of

stoichiometric organometallic reagents, which can present challenges in terms of functional

group tolerance and waste generation. A modern alternative is the rhodium-catalyzed reductive

coupling of vinyl triflates with aldehydes, mediated by formate.[1][2] This method offers a

direct and efficient pathway to a diverse range of ketones, avoiding the need for pre-metalated

carbon nucleophiles and discrete redox manipulations.[1] The reaction proceeds under

relatively mild conditions and demonstrates broad substrate scope, making it a valuable tool for

complex molecule synthesis.

Reaction Principle
This transformation is a tandem catalytic process involving a rhodium-catalyzed reductive

coupling of a vinyl triflate and an aldehyde, followed by a redox isomerization.[1][3] Potassium

formate serves as the terminal reductant in this process. The overall reaction converts the

aldehyde C-H bond and the vinyl triflate C-O bond into a new C-C bond and a ketone C=O

bond, with water and carbon dioxide as byproducts.
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Application Advantages
Direct Conversion: Enables the direct synthesis of ketones from readily available aldehydes.

[1][2]

High Functional Group Tolerance: The mild reaction conditions are compatible with a wide

range of functional groups.

Avoidance of Stoichiometric Metals: Circumvents the use of stoichiometric organometallic

reagents, leading to a more environmentally benign process.[1]

Broad Substrate Scope: Applicable to a variety of aliphatic and aromatic aldehydes as well

as cyclic and acyclic vinyl triflates.[1][2]

Data Presentation
Table 1: Rhodium-Catalyzed Reductive Coupling-Redox
Isomerization of Diverse Aldehydes with Cyclohexenyl
Triflate.[1][2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6763374/
https://www.researchgate.net/publication/335129562_Vinyl_Triflate-Aldehyde_Reductive_Coupling-Redox_Isomerization_Mediated_by_Formate_Rhodium-Catalyzed_Ketone_Synthesis_in_the_Absence_of_Stoichiometric_Metals
https://pmc.ncbi.nlm.nih.gov/articles/PMC6763374/
https://www.benchchem.com/product/b1252156?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6763374/
https://www.researchgate.net/publication/335129562_Vinyl_Triflate-Aldehyde_Reductive_Coupling-Redox_Isomerization_Mediated_by_Formate_Rhodium-Catalyzed_Ketone_Synthesis_in_the_Absence_of_Stoichiometric_Metals
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1252156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Entry Aldehyde Product Yield (%)

1 Piperonal

Cyclohexyl(3,4-

methylenedioxyphenyl

)methanone

85

2
4-

Methoxybenzaldehyde

Cyclohexyl(4-

methoxyphenyl)metha

none

82

3 Benzaldehyde
Benzyl cyclohexyl

ketone
75

4

4-

(Trifluoromethyl)benza

ldehyde

Cyclohexyl(4-

(trifluoromethyl)phenyl

)methanone

78

5
4-

Chlorobenzaldehyde

(4-Chlorophenyl)

(cyclohexyl)methanon

e

80

6
4-

Bromobenzaldehyde

(4-Bromophenyl)

(cyclohexyl)methanon

e

81

7 4-Iodobenzaldehyde

Cyclohexyl(4-

iodophenyl)methanon

e

79

8 2-Naphthaldehyde
Cyclohexyl(naphthale

n-2-yl)methanone
88

9

3-

Thiophenecarboxalde

hyde

Cyclohexyl(thiophen-

3-yl)methanone
70

10 Furfural
Cyclohexyl(furan-2-

yl)methanone
65

11 Cinnamaldehyde
1-Cyclohexyl-4-

phenylbut-3-en-2-one
72
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12 Hydrocinnamaldehyde
1-Cyclohexyl-4-

phenylbutan-2-one
83

13
Cyclohexanecarboxal

dehyde

Dicyclohexylmethanon

e
77

14 Pivalaldehyde
1-Cyclohexyl-2,2-

dimethylpropan-1-one
60

Yields are of material isolated by silica gel chromatography.[1][2]

Table 2: Rhodium-Catalyzed Reductive Coupling-Redox
Isomerization of Piperonal with Various Vinyl Triflates.[2]
[4]
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Entry Vinyl Triflate Product Yield (%)

1

Cyclopent-1-en-1-yl

trifluoromethanesulfon

ate

Cyclopentyl(3,4-

methylenedioxyphenyl

)methanone

75

2

Cyclohept-1-en-1-yl

trifluoromethanesulfon

ate

Cycloheptyl(3,4-

methylenedioxyphenyl

)methanone

80

3

4,4-Dimethylcyclohex-

1-en-1-yl

trifluoromethanesulfon

ate

(4,4-

Dimethylcyclohexyl)

(3,4-

methylenedioxyphenyl

)methanone

82

4

(Z)-Oct-4-en-4-yl

trifluoromethanesulfon

ate

1-(3,4-

Methylenedioxyphenyl

)octan-4-one

65

5

1-Phenylvinyl

trifluoromethanesulfon

ate

1-(3,4-

Methylenedioxyphenyl

)-2-phenylethan-1-one

55

6

2-Methylprop-1-en-2-

yl

trifluoromethanesulfon

ate

1-(3,4-

Methylenedioxyphenyl

)-3-methylbutan-2-one

70

Yields are of material isolated by silica gel chromatography.[2][4]

Experimental Protocols
General Procedure for Rhodium-Catalyzed Ketone
Synthesis
Materials:

Rhodium(I) acetylacetonatodicarbonyl [Rh(acac)(CO)₂]
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1,3-Bis(diphenylphosphino)propane (dppp)

Potassium formate (KO₂CH)

Aldehyde (1.0 equiv)

Vinyl triflate (1.2 equiv)

Anhydrous 1,4-dioxane

Nitrogen or Argon atmosphere

Procedure:

To an oven-dried reaction vessel equipped with a magnetic stir bar, add Rh(acac)(CO)₂ (0.05

mmol, 5 mol%) and dppp (0.06 mmol, 6 mol%).

Seal the vessel and purge with nitrogen or argon.

Add anhydrous 1,4-dioxane (1.0 M solution with respect to the aldehyde).

Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

Add the aldehyde (1.0 mmol, 1.0 equiv), vinyl triflate (1.2 mmol, 1.2 equiv), and potassium

formate (2.0 mmol, 2.0 equiv).

Seal the vessel tightly and place it in a preheated oil bath at 100 °C.

Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer

chromatography (TLC) or gas chromatography (GC).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to

remove inorganic salts.

Concentrate the filtrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using an appropriate eluent

system (e.g., hexanes/ethyl acetate) to afford the desired ketone.

Note: The optimal reaction conditions, including catalyst loading, solvent, temperature, and

reaction time, may vary depending on the specific substrates used.

Visualizations
Catalytic Cycle
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Start

Reaction Setup:
- Rh(acac)(CO)₂ + dppp

- Anhydrous Dioxane
- Inert Atmosphere

Add Reagents:
- Aldehyde

- Vinyl Triflate
- Potassium Formate

Heat Reaction Mixture
(100 °C, 12-24h)

Workup:
- Cool to RT

- Dilute with Ether
- Filter through Celite

Purification:
- Concentrate

- Silica Gel Chromatography

Isolated Ketone Product
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Rhodium Catalyst

Reductive Coupling &
Redox Isomerization

Aldehyde Vinyl Triflate Potassium Formate
(Reductant)

Ketone Product

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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